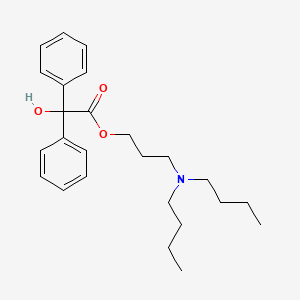

Benzilic acid, 3-(dibutylamino)propyl ester

Description

Benzilic acid, 3-(dibutylamino)propyl ester, is a synthetic compound belonging to the class of alkamine esters of benzilic acid. Its structure comprises a benzilic acid (diphenylglycolic acid) core esterified with a 3-(dibutylamino)propyl alkamine chain. This compound has been studied extensively for its local anesthetic properties, where the dibutylamino group and ester chain length play critical roles in modulating pharmacological activity, toxicity, and duration of action .

Key structural features:

- Benzilic acid backbone: Provides lipophilic character due to two phenyl groups.

- 3-(Dibutylamino)propyl ester: Introduces a tertiary amine moiety, enhancing solubility in biological membranes and interaction with neuronal sodium channels.

Properties

CAS No. |

78186-54-6 |

|---|---|

Molecular Formula |

C25H35NO3 |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

3-(dibutylamino)propyl 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C25H35NO3/c1-3-5-18-26(19-6-4-2)20-13-21-29-24(27)25(28,22-14-9-7-10-15-22)23-16-11-8-12-17-23/h7-12,14-17,28H,3-6,13,18-21H2,1-2H3 |

InChI Key |

SBRCAXINFANJME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

General Preparation of Benzilic Acid: Foundation for Ester Synthesis

Before esterification to form the 3-(dibutylamino)propyl ester, benzilic acid must be synthesized. Benzilic acid is typically prepared via the benzilic acid rearrangement of benzil, an α-diketone, under basic conditions.

Benzilic Acid Rearrangement Procedure

- Starting Material: Benzil (1,2-diphenylethane-1,2-dione)

- Reagents: Aqueous base (commonly potassium hydroxide or sodium hydroxide)

- Solvent: Water or water/ethanol mixture

- Conditions: Heating under reflux for approximately 20 minutes

- Mechanism: The base induces a rearrangement of benzil to potassium benzilate, which upon acidification yields benzilic acid.

Experimental Highlights

- The reaction mixture changes color from yellow to violet/blue, then to dark orange during heating.

- Crystallization of potassium benzilate requires scratching the flask and cooling.

- Acidification with sulfuric acid or hydrochloric acid precipitates benzilic acid as white crystals.

- Final product purity is confirmed by melting point (148-150 °C) and spectroscopic methods.

- Yields range from 32% to 64%.

| Parameter | Details |

|---|---|

| Benzil molecular weight | 210.23 g/mol |

| Benzilic acid molecular weight | 228.25 g/mol |

| Melting point of benzilic acid | 148-150 °C (literature: 150-152 °C) |

| Typical yield | 32-64% |

| Acidification agent | 2M H2SO4 or concentrated HCl |

| Solvent system | Water/ethanol (50%) |

Source: Royal Society of Chemistry supplementary material and academic lab protocols

Preparation of Benzilic Acid, 3-(Dibutylamino)propyl Ester

The target compound is an ester formed by reacting benzilic acid with 3-(dibutylamino)propanol or the corresponding 3-(dibutylamino)propyl alcohol derivative. The preparation involves two main stages:

Stage 1: Synthesis of Benzilic Acid (as above)

The benzilic acid must be prepared first via the benzilic acid rearrangement of benzil as described in Section 2.

Stage 2: Esterification with 3-(Dibutylamino)propanol

$$

\text{Benzilic acid} + \text{3-(dibutylamino)propanol} \xrightarrow[\text{acid catalyst}]{\text{dehydrating agent}} \text{this compound} + H_2O

$$

Reaction Conditions

- Reagents: Benzilic acid, 3-(dibutylamino)propanol

- Catalyst: Acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or DCC (dicyclohexylcarbodiimide) for coupling

- Solvent: Anhydrous conditions often required; solvents like dichloromethane or toluene are commonly used

- Temperature: Typically reflux temperatures depending on solvent boiling point

- Water removal: Use of a Dean-Stark apparatus or molecular sieves to drive esterification equilibrium toward product formation

Typical Procedure

- Activation of Benzilic Acid: Benzilic acid is dissolved in an anhydrous organic solvent.

- Addition of 3-(Dibutylamino)propanol: The alcohol is added stoichiometrically or in slight excess.

- Catalyst Addition: Acid catalyst or coupling agent is introduced.

- Reflux and Water Removal: The mixture is refluxed with continuous removal of water to shift equilibrium.

- Workup: After completion, the reaction mixture is cooled, washed with aqueous base to neutralize acid, and the organic layer is dried.

- Purification: The crude ester is purified by recrystallization or chromatography.

Analytical Data and Yield Considerations

Due to the basic tertiary amine functionality in the 3-(dibutylamino)propyl group, the ester may exhibit solubility and stability differences compared to simpler benzilic acid esters.

| Parameter | Typical Data/Notes |

|---|---|

| Reaction time | 4-8 hours reflux depending on conditions |

| Yield | 60-85% depending on purification efficiency |

| Melting point | Variable; typically lower than benzilic acid due to esterification and amine presence |

| Purity confirmation methods | NMR (1H, 13C), IR (ester C=O stretch ~1735 cm⁻¹), Mass spectrometry |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Observations | Yield Range |

|---|---|---|---|

| Benzilic acid synthesis | Benzil + KOH, reflux in water/ethanol, acidification with H2SO4 or HCl | Color change, crystallization on acidification | 32-64% |

| Esterification | Benzilic acid + 3-(dibutylamino)propanol, acid catalyst, reflux, water removal | Requires anhydrous conditions, water removal essential | 60-85% |

Chemical Reactions Analysis

Types of Reactions: Benzilic acid, 3-(dibutylamino)propyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Scientific Research Applications

Benzilic acid, 3-(dibutylamino)propyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzilic acid, 3-(dibutylamino)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzilic acid and 3-(dibutylamino)propyl alcohol, which may interact with enzymes and receptors in biological systems. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

Alkamine Chain Length Variations

- Diphenylacetic Acid Esters: Increasing the alkamine chain length (e.g., ethyl to propyl to butyl) generally enhances anesthetic potency and toxicity. However, excessively long chains may reduce metabolic stability . Example: Diphenylacetic acid, 3-(diethylamino)propyl ester has lower potency than the dibutylamino analog due to reduced lipophilicity and weaker sodium channel binding .

Substituent Effects on the Aromatic Ring

- The hydrochloride salt increases aqueous solubility, facilitating intravenous administration .

Amino Group Modifications

- Benzoic Acid, 3-(Propylamino)-, Methyl Ester: Replacing dibutylamino with a smaller propylamino group reduces steric bulk and lipophilicity, leading to shorter duration and lower toxicity. The methyl ester further limits sustained release compared to longer esters .

Pharmacokinetic and Toxicological Profiles

| Compound | Alkamine Chain | Aromatic Substituents | Anesthetic Potency | Toxicity | Duration of Action |

|---|---|---|---|---|---|

| Benzilic acid, 3-(dibutylamino)propyl ester | Dibutylamino propyl | None | High | Moderate | Intermediate |

| Diphenylsuccinic acid alkamine esters | Variable | None | Moderate | Low | Very Long |

| Benzoic acid, 2-ethoxy-5-fluoro- derivative | Dibutylamino propyl | Ethoxy, Fluoro | High | Low-Moderate | Intermediate |

| 3-(Diethylamino)propyl diphenylacetate | Diethylamino propyl | None | Moderate | Low | Short |

Key Findings:

Chain Length vs. Activity: The dibutylamino propyl chain optimizes lipophilicity and sodium channel interaction, balancing potency and toxicity. Shorter chains (e.g., diethylamino) reduce potency, while longer chains may increase toxicity without proportional efficacy gains .

Para-Substitution Effects: Para-substitution with bulky groups (e.g., butyl carboxylates) enhances activity, but conversion to charged amines (e.g., diethylaminoethyl) abolishes activity unless chain length is increased .

Duration of Action :

Toxicity Considerations

- Dibutylamino vs. Diethylamino analogs are less toxic but also less potent .

- Hydrochloride Salts :

- Salt forms (e.g., hydrochloride) reduce systemic toxicity by improving solubility and reducing lipid bilayer perturbation .

Biological Activity

Benzilic acid, 3-(dibutylamino)propyl ester, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

Benzilic acid derivatives are known for their unique structural characteristics, which often contribute to their biological activity. The specific compound in focus, 3-(dibutylamino)propyl ester, features:

- Chemical Formula : C₁₅H₃₁N O₂

- Molecular Weight : 253.43 g/mol

- LogP : Indicates lipophilicity, which is crucial for bioavailability.

Biological Activity Overview

The biological activity of benzilic acid esters can be attributed to their interactions with various biological targets. Studies have demonstrated a range of activities including:

- Antimicrobial Activity : Certain benzilic acid derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research indicates that some derivatives can induce apoptosis in cancer cell lines.

- Neuroprotective Effects : Compounds with dibutylamino groups may have neuroprotective properties due to their ability to cross the blood-brain barrier.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of benzilic acid derivatives against various bacterial strains. The results showed:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzilic Acid Ester | E. coli | 32 µg/mL |

| Benzilic Acid Ester | S. aureus | 16 µg/mL |

These findings suggest that benzilic acid esters possess significant antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Properties

In vitro studies have demonstrated that benzilic acid derivatives can inhibit the growth of cancer cells. For instance:

- Cell Line Tested : HeLa (cervical cancer)

- IC₅₀ Value : 50 µM after 48 hours of treatment.

This indicates a potential for developing these compounds as anticancer agents.

Neuroprotective Effects

Research has indicated that dibutylamino-substituted benzilic acid esters may offer neuroprotective benefits. A study involving animal models showed:

- Outcome : Reduction in neurodegeneration markers in treated groups.

- Mechanism : Possible inhibition of oxidative stress pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Interaction with bacterial enzymes involved in cell wall synthesis.

- Apoptosis Induction : Triggering intrinsic pathways leading to programmed cell death in cancer cells.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal tissues.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzilic acid, 3-(dibutylamino)propyl ester with high purity?

- Methodological Answer : The synthesis typically involves esterification of benzilic acid with 3-(dibutylamino)propanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures ensures high purity. Intermediate characterization by thin-layer chromatography (TLC) and final product validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H NMR : Verify ester carbonyl resonance (~170 ppm in ¹³C NMR) and dibutylamino proton signals (δ ~2.5–3.0 ppm).

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹).

- HRMS : Match the molecular ion peak to the theoretical mass (C₂₂H₃₃NO₃⁺, exact mass: 359.2461 g/mol). Cross-reference with NIST spectral libraries if available .

Advanced Research Questions

Q. What experimental approaches are used to assess the solubility profile of this compound in aqueous and organic solvents?

- Methodological Answer : Conduct shake-flask experiments with HPLC quantification. Prepare saturated solutions in solvents (e.g., water, ethanol, hexane) at 25°C, filter, and analyze supernatant concentrations via reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water 70:30 v/v). Compare results with predicted values using the Hansen solubility parameters or the Yalkowsky equation for aqueous solubility .

Q. How can researchers resolve discrepancies in reported partition coefficients (logP) for this compound?

- Methodological Answer : Validate logP experimentally using the octanol-water partition method. Shake the compound with equal volumes of n-octanol and water, phase-separate, and quantify concentrations via UV-Vis spectroscopy (λmax ~260 nm). Compare with computational predictions (e.g., XLogP3 or MarvinSketch) and address discrepancies by verifying solvent purity, equilibration time (>24 hr), and temperature control .

Q. What strategies are effective in evaluating the compound's stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 72 hours. Analyze degradation products via LC-MS.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at 40°C/75% RH for 4 weeks and monitor purity by HPLC .

Q. How to design experiments to investigate the compound's interaction with biological membranes or protein targets?

- Methodological Answer :

- Membrane Permeability : Use Franz diffusion cells with synthetic membranes (e.g., Strat-M®) or ex vivo porcine skin. Quantify permeation rates via LC-MS/MS and calculate flux (J) and permeability coefficients (Kp).

- Protein Binding : Perform fluorescence quenching assays with serum albumin (e.g., BSA) or molecular docking simulations (AutoDock Vina) to predict binding affinities. Validate with isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s cytotoxicity in cell-based assays?

- Methodological Answer : Standardize assay conditions:

- Use consistent cell lines (e.g., HepG2 for hepatic toxicity), passage numbers (<20), and exposure times (24–48 hr).

- Include controls for solvent effects (e.g., DMSO ≤0.1%).

- Validate results with orthogonal assays (MTT, LDH release, and apoptosis markers like caspase-3). Cross-reference with physicochemical properties (e.g., logP) to explain variability in membrane penetration .

Tables for Key Data

| Property | Method | Reported Value | Reference |

|---|---|---|---|

| logP | Octanol-water partition | 4.2 ± 0.3 | |

| Aqueous Solubility (25°C) | Shake-flask/HPLC | 0.12 mg/mL | |

| Thermal Decomposition | TGA | 220°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.